Benzenepropanol, 3-(phenylmethyl)-

Description

The compound "Benzenepropanol, 3-(phenylmethyl)-" is ambiguously named in the literature. Based on structural analysis of the provided evidence, it likely refers to Hydrocinnamyl alcohol (3-Phenyl-1-propanol), a primary alcohol with a benzene ring attached to the third carbon of a propanol chain (C₉H₁₂O, CAS 122-97-4) . This compound is characterized by:

- Molecular formula: C₉H₁₂O

- Molecular weight: 136.19 g/mol

- Synonyms: 3-Phenylpropanol, Dihydrocinnamyl alcohol, γ-Phenylpropanol .

Hydrocinnamyl alcohol is naturally occurring in some plants and has applications in fragrance industries due to its floral scent. Recent studies also highlight its presence in traditional Chinese medicine extracts (e.g., Hedyotis diffusa), where it may contribute to antitumor activity .

Properties

CAS No. |

136416-18-7 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

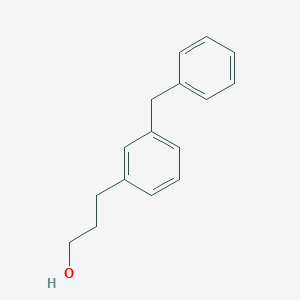

IUPAC Name |

3-(3-benzylphenyl)propan-1-ol |

InChI |

InChI=1S/C16H18O/c17-11-5-10-15-8-4-9-16(13-15)12-14-6-2-1-3-7-14/h1-4,6-9,13,17H,5,10-12H2 |

InChI Key |

FXSBQOMJPAJYKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC(=C2)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanol, 3-(phenylmethyl)- can be achieved through several methods. One common method involves the reduction of 3-Phenylpropanal using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . Another method involves the hydrogenation of cinnamyl alcohol in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of Benzenepropanol, 3-(phenylmethyl)- typically involves the catalytic hydrogenation of cinnamyl alcohol. This process is carried out under high pressure and temperature conditions using a palladium or platinum catalyst to achieve high yields .

Types of Reactions:

Oxidation: Benzenepropanol, 3-(phenylmethyl)- can undergo oxidation reactions to form 3-Phenylpropanal or 3-Phenylpropanoic acid.

Substitution: Benzenepropanol, 3-(phenylmethyl)- can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens, hydroxide ions

Major Products Formed:

Oxidation: 3-Phenylpropanal, 3-Phenylpropanoic acid

Reduction: 3-Phenylpropanol

Substitution: Various substituted benzene derivatives

Scientific Research Applications

Benzenepropanol, 3-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanol, 3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrocinnamyl Alcohol (3-Phenyl-1-propanol)

- Structure : C₆H₅-CH₂-CH₂-CH₂-OH.

- Properties : Boiling point ~247°C, density 1.01 g/cm³.

- Applications : Used in perfumery, flavoring agents, and as a synthetic intermediate .

Benzyl Hydrocinnamate (Benzyl 3-Phenylpropanoate)

- Structure : Ester derivative of hydrocinnamic acid (C₆H₅-CH₂-CH₂-COO-CH₂-C₆H₅).

- Molecular formula : C₁₆H₁₆O₂

- Molecular weight : 240.30 g/mol (CAS 22767-96-0) .

- Applications : Common in cosmetics and food flavoring due to its sweet, balsamic odor.

3-Phenyl-1-butanol

- Structure : C₆H₅-CH₂-CH₂-CH₂-CH₂-OH.

- CAS : 2722-36-3.

- Key differences : Longer carbon chain (C₄ vs. C₃), leading to altered solubility (lower polarity) and higher boiling point (~265°C) .

Hydrocinnamaldehyde (3-Phenylpropanal)

- Structure : C₆H₅-CH₂-CH₂-CHO.

- CAS : 104-53-0.

- Applications : Precursor to hydrocinnamyl alcohol via reduction. Used in synthetic organic chemistry .

Structural and Functional Comparison Table

Key Differences Among Analogues

Functional Groups :

- Hydrocinnamyl alcohol (alcohol) vs. hydrocinnamaldehyde (aldehyde): The latter is more reactive in nucleophilic additions.

- Ester derivatives (e.g., benzyl hydrocinnamate) exhibit higher stability and lower volatility compared to alcohols .

Physical Properties: Longer carbon chains (e.g., 3-phenyl-1-butanol) increase hydrophobicity, reducing water solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.